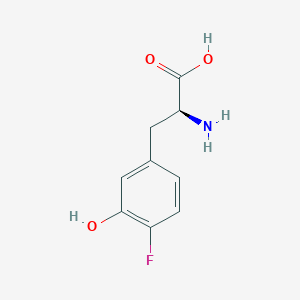
4-Fluoro-3-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural Biology and Protein Engineering
Fluorinated Amino Acids in Protein Studies
Fluorinated amino acids like 4-FY are utilized to study protein structure and dynamics due to the unique properties imparted by fluorine. The incorporation of 4-FY into proteins can affect their stability and activity, providing insights into structure-function relationships. For instance, the substitution of tyrosine residues with 4-FY in proteins has been shown to enhance stability against proteolytic degradation without significantly altering the protein's overall structure .
Case Study: Enzyme Engineering
In a study involving the enzyme 1,2-catechol dioxygenase from Rhodococcus opacus, researchers replaced tyrosine residues with 4-FY to investigate its effects on enzymatic activity. The incorporation of 4-FY resulted in altered binding affinities for substrates, demonstrating how fluorination can be used to tune enzyme properties for industrial applications .
Biochemical Probes
Use in NMR Spectroscopy
4-FY is valuable in nuclear magnetic resonance (NMR) spectroscopy as a probe for studying protein folding and interactions. The presence of fluorine enhances the sensitivity of NMR signals, allowing for detailed analysis of protein conformations and dynamics. This has been particularly useful in understanding the solvent exposure of proteins, where 4-FY serves as a marker for local environments within the protein structure .
Case Study: Solvent Exposure Measurement
A study highlighted the use of 19F NMR with 4-FY to assess solvent exposure in proteins. This method provided insights into how different environments affect protein stability and function, showcasing the utility of fluorinated amino acids in biochemical research .
Radioligand Development for Imaging
Applications in Positron Emission Tomography (PET)
4-Fluoro-3-tyrosine has been explored as a radioligand for positron emission tomography (PET) imaging. Specifically, 4-[18F]fluoro-L-m-tyrosine (FMT) is used for imaging brain dopaminergic function. This application is crucial for studying neurological disorders and assessing the efficacy of treatments .
Case Study: Brain Imaging
Research utilizing 4-[18F]FMT demonstrated its effectiveness in evaluating dopaminergic activity in primates before and after neurotoxic treatment. The findings indicated that this radioligand could provide valuable insights into brain function and disease mechanisms, highlighting its potential in clinical diagnostics .
Pharmaceutical Applications
Intermediate in Drug Synthesis
This compound is also recognized as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for developing new therapeutic agents that require specific modifications to tyrosine residues. The ability to incorporate fluorine into drug candidates can enhance their pharmacokinetic profiles .
Summary Table of Applications
属性
CAS 编号 |
122001-14-3 |
|---|---|
分子式 |
C9H10FNO3 |
分子量 |
199.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1 |
InChI 键 |
MJDXVMZMAJGVLY-ZETCQYMHSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)F |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)F |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)F |
Key on ui other cas no. |
122001-14-3 |
同义词 |
4-fluoro-3-tyrosine 4-fluoro-L-m-tyrosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















